molecular formula C28H32FN3O2 B6547819 N,N-dicyclohexyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946352-21-2

N,N-dicyclohexyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B6547819
CAS No.: 946352-21-2
M. Wt: 461.6 g/mol
InChI Key: AJSAIHCXCMODKM-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C28H32FN3O2 and its molecular weight is 461.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.24785543 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N,N-dicyclohexyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that belongs to the 1,8-naphthyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of 1,8-Naphthyridine Derivatives

1,8-Naphthyridines are recognized for their wide-ranging pharmacological properties. Research indicates that derivatives of this class exhibit antimicrobial , antiviral , anticancer , anti-inflammatory , and analgesic activities. They have also shown promise in treating neurological disorders such as Alzheimer's disease and multiple sclerosis .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound may inhibit various enzymes involved in disease processes. For instance, some naphthyridine derivatives have been shown to inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters .
  • Receptor Modulation : The compound may interact with different receptor types, including dopamine and opioid receptors, influencing pathways related to pain and mood regulation .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated that compounds in the 1,8-naphthyridine class can enhance the activity of existing antibiotics against resistant bacterial strains. For example, a derivative showed improved efficacy when combined with fluoroquinolones against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research has indicated that naphthyridine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in reducing cell viability through apoptotic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of 1,8-naphthyridine derivatives:

StudyFindings
Identified broad-spectrum antimicrobial and anticancer activities across various derivatives.
Demonstrated MAO inhibition by specific naphthyridine analogs with potential implications for neuroprotection.
Showed enhanced antibiotic activity when naphthyridine derivatives were used in combination with traditional antibiotics against resistant strains.

Properties

IUPAC Name

N,N-dicyclohexyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN3O2/c29-22-15-13-20(14-16-22)19-31-26-21(8-7-17-30-26)18-25(27(31)33)28(34)32(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h7-8,13-18,23-24H,1-6,9-12,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSAIHCXCMODKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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